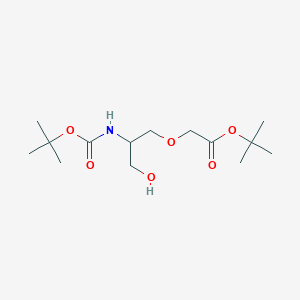

(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of tert-butyl ester and tert-butoxycarbonylamino groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester typically involves multiple steps, including protection and deprotection of functional groups, esterification, and hydroxylation. A common synthetic route may include:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Esterification of the hydroxyl group with acetic acid.

- Introduction of the tert-butyl ester group through a reaction with tert-butyl alcohol.

- Hydroxylation of the propoxy group to introduce the hydroxyl functionality.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of a deprotected amine or introduction of new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and amides. It may also be used in the development of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. They can be used in the design of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes that catalyze ester hydrolysis or amide bond formation. The pathways involved include:

Ester Hydrolysis: Catalyzed by esterases, leading to the formation of carboxylic acids and alcohols.

Amide Bond Formation: Catalyzed by amidases, leading to the formation of amides from amines and carboxylic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid methyl ester

- (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid ethyl ester

- (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid isopropyl ester

Uniqueness

(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester is unique due to the presence of both tert-butyl ester and tert-butoxycarbonylamino groups. These groups provide steric hindrance and stability, making the compound less prone to hydrolysis and degradation. This stability is advantageous in various chemical and biological applications.

Biologische Aktivität

(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester, known by its chemical structure and properties, is a compound of significant interest in medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H27N O5

- Molecular Weight : 325.4 g/mol

- CAS Number : 361442-00-4

- SMILES Notation : CC(C)(C)OC(=O)NC@HC12CC3CC(CC(O)(C3)C1)C2

These properties indicate that the compound is a complex organic molecule with potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its influence on metabolic pathways and cellular signaling. Some key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to alterations in glucose metabolism and other biochemical pathways.

- Receptor Modulation : It may interact with various receptors, affecting their signaling pathways. This could be particularly relevant in conditions like diabetes and obesity.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Blood Glucose Regulation : As an emerging candidate for managing blood glucose levels, this compound may hold promise in treating conditions like Type 2 diabetes.

- Anti-inflammatory Activity : Its potential to modulate inflammatory responses is being explored, which may lead to applications in chronic inflammatory diseases.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from damage, suggesting possible use in neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Blood Glucose Regulation | Significant reduction in glucose levels | |

| Anti-inflammatory Response | Decreased markers of inflammation | |

| Neuroprotection | Increased cell viability under stress |

Case Study 1: Blood Glucose Regulation

In a study involving diabetic animal models, administration of the compound resulted in a notable decrease in blood glucose levels compared to controls. This suggests that the compound may enhance insulin sensitivity or alter glucose metabolism pathways.

Case Study 2: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This positions it as a potential therapeutic agent for inflammatory diseases.

Case Study 3: Neuroprotective Effects

A study conducted on cultured neuronal cells demonstrated that treatment with the compound led to increased cell survival rates when exposed to oxidative stressors. This supports its potential application in neurodegenerative conditions such as Alzheimer's disease.

Eigenschaften

IUPAC Name |

tert-butyl 2-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6/c1-13(2,3)20-11(17)9-19-8-10(7-16)15-12(18)21-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUWIOXSTQXOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.